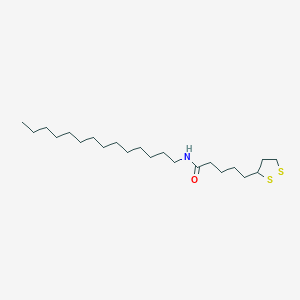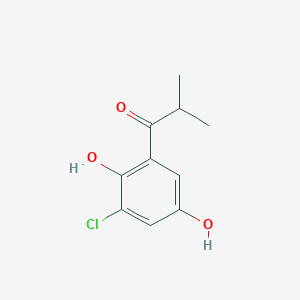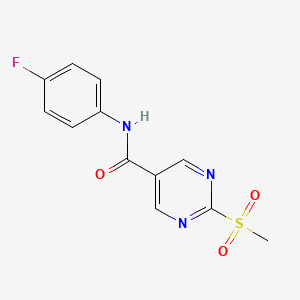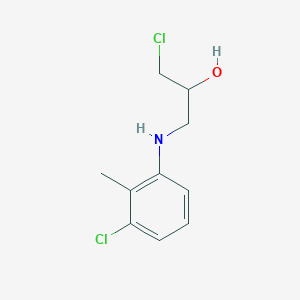
5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide is a compound that features a dithiolane ring, which is a five-membered ring containing two sulfur atoms. This compound is structurally related to alpha-lipoic acid, a well-known antioxidant. The presence of the dithiolane ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide typically involves the formation of the dithiolane ring followed by the attachment of the tetradecylpentanamide group One common method involves the reaction of a suitable precursor with sulfur sources under controlled conditions to form the dithiolane ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the dithiolane ring, forming thiols.
Substitution: The amide group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Disulfides are the major products formed.
Reduction: Thiols are the primary products.
Substitution: Depending on the substituent introduced, various substituted amides can be formed.
Applications De Recherche Scientifique
5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in conditions related to oxidative stress.
Industry: Utilized in the development of materials with specific chemical properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide involves its interaction with molecular targets through its dithiolane ring. This ring can undergo redox reactions, allowing the compound to act as an antioxidant. It can scavenge reactive oxygen species and donate electrons to stabilize free radicals. The compound may also interact with enzymes and proteins, modulating their activity through redox mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-Lipoic Acid: Structurally similar due to the presence of the dithiolane ring. Known for its antioxidant properties.
Dihydrolipoic Acid: The reduced form of alpha-lipoic acid, also featuring a dithiolane ring.
Thioctic Acid: Another name for alpha-lipoic acid, highlighting its sulfur-containing structure.
Uniqueness
5-(1,2-Dithiolan-3-YL)-N-tetradecylpentanamide is unique due to the presence of the tetradecylpentanamide group, which imparts distinct chemical and physical properties. This makes it potentially more lipophilic and may influence its interaction with biological membranes and molecules.
Propriétés
Numéro CAS |
920510-71-0 |
|---|---|
Formule moléculaire |
C22H43NOS2 |
Poids moléculaire |
401.7 g/mol |
Nom IUPAC |
5-(dithiolan-3-yl)-N-tetradecylpentanamide |
InChI |
InChI=1S/C22H43NOS2/c1-2-3-4-5-6-7-8-9-10-11-12-15-19-23-22(24)17-14-13-16-21-18-20-25-26-21/h21H,2-20H2,1H3,(H,23,24) |
Clé InChI |
IJTPCQZFBCHPBX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCNC(=O)CCCCC1CCSS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl {4-[([1,1'-biphenyl]-2-yl)methoxy]phenoxy}acetate](/img/structure/B14182126.png)

![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde](/img/structure/B14182130.png)


![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)

![Ethyl 4-{[2-(2-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14182155.png)
![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)-](/img/structure/B14182160.png)



![11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid](/img/structure/B14182191.png)

